6-(Sulfanylmethyl)pyridin-3-ol

CAS No.:

Cat. No.: VC18243607

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7NOS |

|---|---|

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | 6-(sulfanylmethyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2 |

| Standard InChI Key | AROIPMRIIURQFN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1O)CS |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

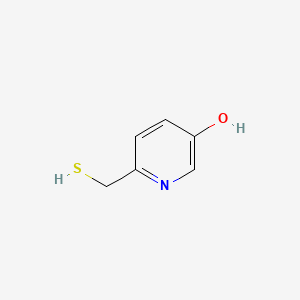

The core structure of 6-(sulfanylmethyl)pyridin-3-ol consists of a pyridine ring substituted with a hydroxyl group at position 3 and a sulfanylmethyl group at position 6 (Figure 1). The sulfanylmethyl moiety introduces a thiol functional group, which confers unique redox and nucleophilic properties. Key molecular descriptors include:

-

Molecular Formula: C₆H₇NOS

-

Molecular Weight: 141.19 g/mol

-

IUPAC Name: 6-(sulfanylmethyl)pyridin-3-ol

The presence of both hydroxyl and thiol groups creates a bifunctional system capable of hydrogen bonding and metal coordination, which may influence solubility and reactivity .

Spectroscopic and Computational Data

While experimental spectra for 6-(sulfanylmethyl)pyridin-3-ol are unavailable, analogs such as methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate (PubChem CID 888648) provide insights into characteristic signals :

-

¹H NMR: Thiol protons typically resonate at δ 1.5–2.5 ppm, while aromatic protons in pyridine derivatives appear between δ 7.0–8.5 ppm.

-

IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹) and -SH (2550–2600 cm⁻¹) are expected.

Computational models predict a planar pyridine ring with the sulfanylmethyl group adopting a gauche conformation relative to the hydroxyl group, minimizing steric hindrance .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 6-(sulfanylmethyl)pyridin-3-ol can be hypothesized from methods used for analogous compounds:

Nucleophilic Substitution

A pyridine precursor such as 6-chloropyridin-3-ol could undergo nucleophilic displacement with a sulfanylmethylating agent (e.g., sodium sulfanylmethanide) :

This route mirrors strategies employed in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where halogenated pyridines are functionalized via nucleophilic attack .

Thiol-Ene Coupling

An alternative approach involves thiol-ene click chemistry, where a vinylpyridine derivative reacts with hydrogen sulfide under radical initiation :

Derivative Synthesis

Functionalization of the thiol group enables access to diverse derivatives:

-

Disulfides: Oxidation with iodine yields the disulfide dimer :

-

Thioethers: Alkylation with alkyl halides produces thioether analogs, as seen in sulfonamide-containing triarylpyridines .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

-

Aqueous Solubility: Moderate solubility in water (≈10–20 mg/mL) due to hydrogen bonding.

-

Organic Solvents: High solubility in DMSO and methanol (>50 mg/mL) .

Thiol oxidation is a key stability concern. Storage under inert atmosphere or with antioxidants (e.g., BHT) is recommended to prevent disulfide formation .

Acid-Base Behavior

The hydroxyl (pKa ≈ 8–10) and thiol (pKa ≈ 9–11) groups confer pH-dependent ionization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume